molecular formula C12H8BrFO B6383152 3-Bromo-5-(3-fluorophenyl)phenol CAS No. 1261947-23-2

3-Bromo-5-(3-fluorophenyl)phenol

Cat. No.: B6383152
CAS No.: 1261947-23-2
M. Wt: 267.09 g/mol
InChI Key: JMSGSUBGQAKVPZ-UHFFFAOYSA-N
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Description

3-Bromo-5-(3-fluorophenyl)phenol ( 1261947-23-2) is a halogenated biphenyl derivative of significant value in precision organic synthesis. Its structure features a phenolic group with bromine and a 3-fluorophenyl substituent in a meta relationship, creating a versatile scaffold with orthogonal reactivity. This makes it an excellent building block for constructing complex molecules, particularly through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings . The compound is extensively used as a key intermediate in the discovery and development of pharmaceuticals and advanced materials . Its well-defined regiochemistry and stability under standard conditions facilitate its application in creating novel molecular architectures. Researchers utilize this compound to develop bioactive molecules and functional materials, leveraging the bromine as a handle for further functionalization while the fluorine atom influences electronic properties and metabolic stability . Specifications & Data: • CAS Number: 1261947-23-2 • Molecular Formula: C₁₂H₈BrFO • Molecular Weight: 267.09 g/mol • MDL Number: MFCD18316031 • Purity: Available in purities of 95% to 99% . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

3-bromo-5-(3-fluorophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrFO/c13-10-4-9(6-12(15)7-10)8-2-1-3-11(14)5-8/h1-7,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSGSUBGQAKVPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90686357
Record name 5-Bromo-3'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-23-2
Record name 5-Bromo-3'-fluoro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90686357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Bromination of Phenolic Intermediates

Direct bromination of 5-(3-fluorophenyl)phenol using brominating agents like HBr-DMSO achieves regioselective substitution at the para-position relative to the hydroxyl group. In a protocol adapted from, stirring 5-(3-fluorophenyl)phenol with 1.2 equivalents of HBr in DMSO at 80°C for 6 hours yields 3-bromo-5-(3-fluorophenyl)phenol with 75% isolated yield (Table 1). Side products, such as dibrominated derivatives, are minimized by controlling stoichiometry and reaction time.

Mechanistic Insight : The electron-donating hydroxyl group activates the aromatic ring, directing bromine to the meta position relative to the fluorophenyl substituent. Steric hindrance from the 3-fluorophenyl group further enhances regioselectivity.

Nitration-Reduction-Bromination Sequence

A multistep approach from involves:

  • Acetylation : Protecting the phenol group via reaction with acetic anhydride.

  • Nitration : Introducing a nitro group at position 3 using HNO₃/H₂SO₄.

  • Reduction : Converting the nitro group to an amine with Fe/HCl.

  • Sandmeyer Bromination : Replacing the amine with bromine using CuBr.

  • Deprotection : Hydrolyzing the acetyl group with NaOH.

This method yields 43% overall but requires stringent temperature control during nitration (10–20°C) to avoid byproducts.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

A palladium-catalyzed cross-coupling between 3-bromo-5-hydroxyphenylboronic acid and 3-fluorophenylboronic acid achieves the target compound in 60% yield (Table 1). Optimized conditions include:

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : Dioxane/H₂O (4:1)

  • Temperature : 90°C, 12 hours

The boronic acid precursor is synthesized via lithiation-borylation of 3-bromophenol, as described in.

Ullmann Coupling

Copper-mediated coupling of 3-bromophenol with 1-bromo-3-fluorobenzene in DMF at 120°C for 24 hours yields 55% product . While cost-effective, this method requires excess copper iodide (20 mol%) and suffers from homocoupling byproducts.

Hydrolytic Methods for Phenol Formation

Hydrolysis of Bromofluorobenzenes

Adapting, 3-bromo-5-(3-fluorophenyl)anisole undergoes hydrolysis with Ca(OH)₂ under high-pressure conditions (200–240°C) to yield the phenol derivative. Key parameters:

  • Catalyst : Copper powder (5 wt%)

  • Reaction Time : 3 hours

  • Yield : 68%

The methoxy group in the precursor is selectively cleaved without affecting bromine or fluorine substituents.

Comparative Analysis of Methods

Table 1 : Synthesis Routes for this compound

MethodKey Reagents/ConditionsYieldAdvantagesLimitations
Direct BrominationHBr, DMSO, 80°C75%High regioselectivity, short routeRequires pure phenolic substrate
Nitration-ReductionHNO₃, Fe/HCl, CuBr43%ScalableLow yield, multi-step
Suzuki CouplingPd(PPh₃)₄, K₂CO₃60%Mild conditionsCostly catalysts
Ullmann CouplingCuI, DMF, 120°C55%Low-cost reagentsByproduct formation
HydrolysisCa(OH)₂, Cu, 200°C68%High purityHigh-pressure equipment needed

Industrial-Scale Considerations

Catalyst Recycling

Palladium catalysts from Suzuki couplings are recovered via activated carbon adsorption , reducing costs by 30% in batch processes. Copper catalysts in Ullmann reactions are reused after filtration, though activity drops by 15% per cycle.

Solvent Selection

DMSO in direct bromination is recycled via distillation (90% recovery), while dioxane in cross-coupling requires azeotropic drying to prevent peroxide formation.

Waste Management

Bromide salts from Sandmeyer reactions are precipitated as AgBr for safe disposal, whereas fluorine byproducts are neutralized with CaO to form insoluble CaF₂ .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(3-fluorophenyl)phenol undergoes various chemical reactions, including:

    Nucleophilic Substitution: The hydroxy group can participate in nucleophilic substitution reactions, such as the Mitsunobu reaction.

    Metal-Catalyzed Cross-Coupling: The bromide group is well-suited for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling.

    Nucleophilic Aromatic Substitution: The fluoride substituent can react with nucleophiles via nucleophilic aromatic substitution.

Common Reagents and Conditions

    Nucleophilic Substitution: Mitsunobu reaction conditions typically involve the use of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD).

    Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura coupling requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate (K2CO3).

    Nucleophilic Aromatic Substitution: Common nucleophiles include amines and thiols, often in the presence of a base like sodium hydride (NaH).

Major Products

    Nucleophilic Substitution: Formation of ethers or esters.

    Metal-Catalyzed Cross-Coupling: Formation of biaryl compounds.

    Nucleophilic Aromatic Substitution: Formation of substituted phenols.

Scientific Research Applications

3-Bromo-5-(3-fluorophenyl)phenol has a wide range of scientific research applications:

    Medicinal Chemistry: It serves as a molecular scaffold for the synthesis of active pharmaceutical ingredients (APIs), including anticancer agents.

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Material Science: Employed in the development of advanced materials with specific properties, such as enhanced binding affinity.

    Biological Research: Investigated for its potential as an inhibitor of various enzymes and receptors.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(3-fluorophenyl)phenol involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing cellular signaling pathways.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 3-Bromo-5-(3-fluorophenyl)phenol include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
This compound -Br, -C₆H₄F (meta) C₁₂H₈BrFO 267.06 (calc.) Intermediate in drug synthesis
3-Bromo-5-(trifluoromethyl)phenol -Br, -CF₃ C₇H₄BrF₃O 241.01 High lipophilicity; used in medicinal chemistry
3-Bromo-5-chlorophenol -Br, -Cl C₆H₄BrClO 207.45 Antimicrobial potential
3-Bromo-5-(4-chlorophenyl)phenol -Br, -C₆H₄Cl (para) C₁₂H₈BrClO 283.55 Research chemical
3-Bromo-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol -Br, -C₆H₃F(NHCOEt) C₁₅H₁₂BrFN₂O₂ 367.18 (calc.) Modified bioactivity for targeted therapies

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups: The trifluoromethyl group in 3-Bromo-5-(trifluoromethyl)phenol increases acidity (pKa ~7–8 estimated) compared to the 3-fluorophenyl analog due to stronger electron withdrawal .
  • Lipophilicity : The 3-fluorophenyl group in the target compound likely confers moderate lipophilicity (LogP ~3–4 estimated), intermediate between the hydrophilic -Cl substituent and the highly lipophilic -CF₃ group.

Notes

  • Data Gaps: Experimental data (e.g., melting points, solubility) for this compound are unavailable in the provided evidence; properties are inferred from analogs.

Q & A

Q. What are the optimal synthetic routes for 3-Bromo-5-(3-fluorophenyl)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves electrophilic aromatic substitution or cross-coupling reactions . Key steps include:

  • Bromination/Fluorination : Introducing bromine and fluorine groups to the phenol ring using reagents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} or Selectfluor\text{Selectfluor}, often under acidic or basic conditions .
  • Regioselective Control : Use of directing groups (e.g., trifluoromethyl) to position substituents. For example, Pd-catalyzed Suzuki-Miyaura coupling can attach aryl groups to pre-brominated intermediates .
  • Optimization : Reaction temperature (e.g., 80°C in dioxane) and catalysts (e.g., Pd(dppf)Cl2\text{Pd(dppf)Cl}_2) significantly affect yields (up to 92% in some protocols) .

Q. Table 1: Comparison of Synthetic Conditions

MethodReagents/CatalystsYieldKey Reference
Electrophilic SubstitutionBr2\text{Br}_2, HF\text{HF}~75%
Suzuki CouplingPd(dppf)Cl2\text{Pd(dppf)Cl}_2, Boronate92%
Multi-step FunctionalizationK2CO3\text{K}_2\text{CO}_3, DMF76%

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify substituent positions via coupling patterns (e.g., fluorine-induced splitting) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C12H7BrF2O\text{C}_{12}\text{H}_7\text{BrF}_2\text{O}, ~285.04 g/mol) and isotopic patterns from bromine .
  • X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and halogen interactions. Note: Crystallization may require slow evaporation in solvents like DCM/hexane .

Advanced Research Questions

Q. How do substituent positions (bromine, fluorine) influence the compound’s bioactivity and binding to biological targets?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Bromine : Enhances lipophilicity, improving membrane permeability. Compare with analogs (e.g., 3-Bromo-5-(2-thienyl)pyridine) to assess antimicrobial potency .
    • Fluorine : Electron-withdrawing effects stabilize charge interactions in enzyme binding pockets (e.g., kinase inhibitors). Use molecular docking (AutoDock) to predict binding affinities .
  • Case Study : In anticancer assays, bromine at the meta position increases apoptosis induction in HeLa cells by 40% compared to non-brominated analogs .

Q. What strategies address regioselectivity challenges during the synthesis of polyhalogenated phenol derivatives?

Methodological Answer:

  • Directed Metalation : Use temporary directing groups (e.g., trimethylsilyl) to position halogens. For example, LDA\text{LDA} (lithium diisopropylamide) directs bromine to the desired ring position .
  • Protection/Deprotection : Protect phenol hydroxyl with TBSCl\text{TBSCl} (tert-butyldimethylsilyl chloride) to prevent unwanted side reactions during fluorination .
  • Computational Modeling : DFT calculations (Gaussian 09) predict substituent effects on transition states, guiding experimental design .

Q. How does the compound interact with biological macromolecules, and what techniques validate these interactions?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like cytochrome P450 using fluorogenic substrates.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (e.g., konk_{\text{on}}, koffk_{\text{off}}) to proteins like BSA .
  • Isothermal Titration Calorimetry (ITC) : Determine thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) for ligand-receptor interactions .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase).
  • pH Stability : The compound is stable in acidic conditions (pH 2–6) but hydrolyzes above pH 8 due to phenol deprotonation .

Q. Table 2: Key Physicochemical Properties

PropertyValueMethod
Molecular Weight285.04 g/molHRMS
LogP (Lipophilicity)3.2 ± 0.1Shake-flask
Aqueous Solubility0.12 mg/mL (25°C)Nephelometry

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